Methyl-2,3-O-Isopropyliden-α-L-rhamnopyranosid

Übersicht

Beschreibung

“Methyl 2,3-o-isopropylidene-alpha-l-rhamnopyranoside” is a monosaccharide derivative that belongs to the rhamnose family of sugars . It is prominently utilized within the pharmaceutical industry, performing a critical role as an intermediary entity during the synthesis of diverse pharmaceutical compounds, specifically targeting infectious diseases and cancer ailments .

Synthesis Analysis

This compound is a custom synthesis that was developed to meet the specifications of a customer. It is a high purity, custom synthesis that has undergone click modification and glycosylation .Molecular Structure Analysis

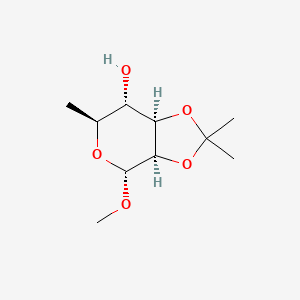

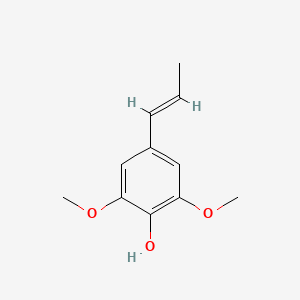

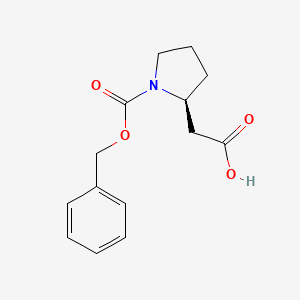

The molecular formula of this compound is C10H18O5 . The IUPAC name is methyl 6-deoxy-2,3-O-(1-methylethylidene)-alpha-L-mannopyranoside . The InChI code is 1S/C10H18O5/c1-5-6(11)7-8(9(12-4)13-5)15-10(2,3)14-7/h5-9,11H,1-4H3/t5-,6-,7+,8+,9+/m0/s1 .Chemical Reactions Analysis

One known reaction of “Methyl 2,3-o-isopropylidene-alpha-l-rhamnopyranoside” is with triphenyl phosphite methiodide .Physical And Chemical Properties Analysis

The molecular weight of this compound is 218.25 . It is a white solid . The compound should be stored at refrigerated temperatures .Wirkmechanismus

The mechanism of action of Methyl 2,3-o-isopropylidene-alpha-l-rhamnopyranoside is not well understood. However, it is believed to act as a substrate for various enzymes involved in the synthesis of complex carbohydrates. By providing a building block for these enzymes, Methyl 2,3-o-isopropylidene-alpha-l-rhamnopyranoside can facilitate the synthesis of complex carbohydrates and glycosides.

Biochemical and Physiological Effects:

Methyl 2,3-o-isopropylidene-alpha-l-rhamnopyranoside does not have any direct biochemical or physiological effects. However, its role as a building block for complex carbohydrates and glycosides makes it an important compound in many biological processes. Glycosides are involved in a wide range of biological processes, including cell signaling, immune response, and cell adhesion.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of Methyl 2,3-o-isopropylidene-alpha-l-rhamnopyranoside is its high yield of synthesis. This makes it a cost-effective building block for the synthesis of complex carbohydrates and glycosides. However, one limitation of Methyl 2,3-o-isopropylidene-alpha-l-rhamnopyranoside is its limited solubility in water. This can make it difficult to work with in aqueous solutions.

Zukünftige Richtungen

There are many future directions for the use of Methyl 2,3-o-isopropylidene-alpha-l-rhamnopyranoside in scientific research. One area of interest is the synthesis of complex carbohydrates and glycosides for use in drug discovery and development. Another area of interest is the study of glycosides in biological processes, including cell signaling and immune response. Additionally, the development of new synthetic methods for Methyl 2,3-o-isopropylidene-alpha-l-rhamnopyranoside could lead to new applications in scientific research.

Wissenschaftliche Forschungsanwendungen

- MIRP, insbesondere 2,3-O-Isopropyliden-α-D-mannopyranoside, dient als wesentlicher Baustein für die Synthese von mannosehaltigen Derivaten .

Oligosaccharidsynthese und Schutzgruppen

Biomedizin und Pharmazeutisches Zwischenprodukt

Zusammenfassend lässt sich sagen, dass Methyl-2,3-O-Isopropyliden-α-L-rhamnopyranosid in verschiedenen wissenschaftlichen Bereichen vielversprechend ist, von der Medikamentenentwicklung bis hin zur Materialwissenschaft. Seine einzigartige Struktur und Reaktivität machen es zu einer vielseitigen Verbindung für innovative Forschung und Anwendungen . Wenn Sie weitere Details benötigen oder Fragen haben, können Sie sich gerne an uns wenden!

Biochemische Analyse

Biochemical Properties

Methyl 2,3-o-isopropylidene-alpha-l-rhamnopyranoside plays a crucial role in biochemical reactions, particularly in the field of glycobiology. It interacts with various enzymes and proteins involved in carbohydrate metabolism. For instance, it can act as a substrate for glycosyltransferases, which are enzymes that catalyze the transfer of sugar moieties to specific acceptor molecules. This interaction is essential for the synthesis of glycosidic bonds, which are pivotal in the formation of complex carbohydrates and glycoconjugates .

Cellular Effects

Methyl 2,3-o-isopropylidene-alpha-l-rhamnopyranoside influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of certain signaling molecules, thereby affecting downstream cellular responses. Additionally, this compound can alter gene expression patterns by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in cellular metabolism, including alterations in the flux of metabolic pathways and the levels of specific metabolites .

Molecular Mechanism

The molecular mechanism of action of Methyl 2,3-o-isopropylidene-alpha-l-rhamnopyranoside involves its binding interactions with biomolecules. It can bind to specific enzymes, either inhibiting or activating their activity. For example, it may inhibit glycosidases, enzymes that hydrolyze glycosidic bonds, thereby preventing the breakdown of complex carbohydrates. Conversely, it can activate glycosyltransferases, promoting the synthesis of glycosidic bonds. These interactions can lead to changes in gene expression, as the compound can influence the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 2,3-o-isopropylidene-alpha-l-rhamnopyranoside can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under refrigerated conditions but may degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in metabolic pathways and gene expression .

Dosage Effects in Animal Models

The effects of Methyl 2,3-o-isopropylidene-alpha-l-rhamnopyranoside vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing the synthesis of glycosidic bonds and modulating cellular metabolism. At higher doses, it can lead to toxic or adverse effects, including cellular stress and apoptosis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without inducing toxicity .

Metabolic Pathways

Methyl 2,3-o-isopropylidene-alpha-l-rhamnopyranoside is involved in several metabolic pathways, particularly those related to carbohydrate metabolism. It interacts with enzymes such as glycosyltransferases and glycosidases, influencing the synthesis and breakdown of glycosidic bonds. These interactions can affect metabolic flux, leading to changes in the levels of specific metabolites. The compound’s role in these pathways is essential for understanding its broader impact on cellular metabolism .

Transport and Distribution

Within cells and tissues, Methyl 2,3-o-isopropylidene-alpha-l-rhamnopyranoside is transported and distributed through specific transporters and binding proteins. These molecules facilitate its movement across cellular membranes and its localization within specific cellular compartments. The compound’s distribution can influence its efficacy and interactions with target biomolecules, affecting its overall biochemical activity .

Subcellular Localization

The subcellular localization of Methyl 2,3-o-isopropylidene-alpha-l-rhamnopyranoside is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it can localize to the endoplasmic reticulum or Golgi apparatus, where it participates in the synthesis of glycosidic bonds. These localizations are essential for its role in carbohydrate metabolism and its broader biochemical effects .

Eigenschaften

IUPAC Name |

(3aR,4R,6S,7S,7aR)-4-methoxy-2,2,6-trimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O5/c1-5-6(11)7-8(9(12-4)13-5)15-10(2,3)14-7/h5-9,11H,1-4H3/t5-,6-,7+,8+,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVKKWQAJQZHTDN-OFPUPOEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C2C(C(O1)OC)OC(O2)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@@H]2[C@H]([C@@H](O1)OC)OC(O2)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60447270 | |

| Record name | Methyl 6-deoxy-2,3-O-(1-methylethylidene)-alpha-L-mannopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60447270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14133-63-2 | |

| Record name | Methyl 6-deoxy-2,3-O-(1-methylethylidene)-alpha-L-mannopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60447270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Pyrido[3,4-D]pyridazin-1(2H)-one](/img/structure/B1599990.png)